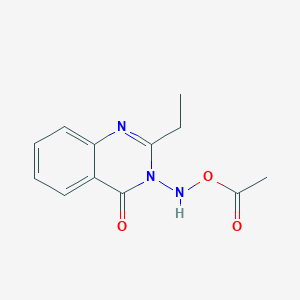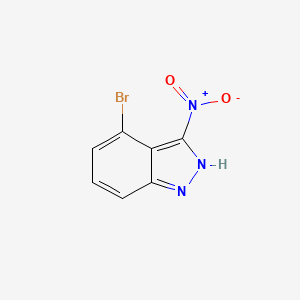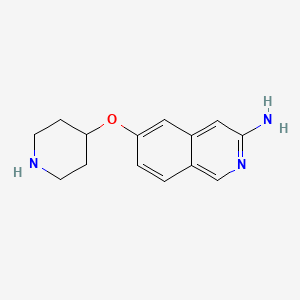![molecular formula C13H15N3O2 B11868876 3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11868876.png)
3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methoxyphenyl)-1,4,7-triazaspiro[44]non-3-en-2-one is a complex organic compound characterized by its unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one typically involves the condensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by phosphotungstic acid (H3PW12O40) supported on silica (SiO2) under microwave irradiation and solvent-free conditions . The reaction yields are generally high, ranging from 74% to 90%, and the method is considered environmentally friendly due to the absence of solvents .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents depending on the desired product.
Major Products
The major products formed from these reactions include various oxo, hydroxy, and substituted derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of various diseases.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and industrial processes.
Mecanismo De Acción
The exact mechanism of action for 3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, which are currently under investigation in various research studies.
Comparación Con Compuestos Similares
Similar Compounds
Spiromesifen: A related compound with a spirocyclic structure used as a pesticide.
1,3,5-Trisubstituted Pyrazoles: Compounds with similar synthetic routes and applications in chemistry and biology.
Uniqueness
3-(2-Methoxyphenyl)-1,4,7-triazaspiro[44]non-3-en-2-one stands out due to its unique triazaspiro structure, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H15N3O2 |
|---|---|
Peso molecular |
245.28 g/mol |
Nombre IUPAC |
3-(2-methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one |
InChI |
InChI=1S/C13H15N3O2/c1-18-10-5-3-2-4-9(10)11-12(17)16-13(15-11)6-7-14-8-13/h2-5,14H,6-8H2,1H3,(H,16,17) |
Clave InChI |
JXEYXQSWZQMKBS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C2=NC3(CCNC3)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[(Furan-2-yl)methyl]-N,N-dimethyl-9H-purin-6-amine](/img/structure/B11868802.png)






![4-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B11868844.png)
![5-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11868845.png)



![Methyl 2-amino-3-methyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B11868855.png)
![2-Propyl-10,10a-dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione](/img/structure/B11868867.png)
